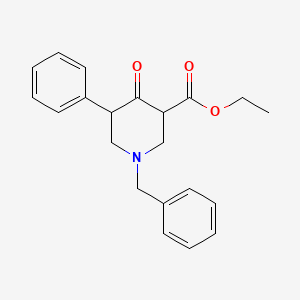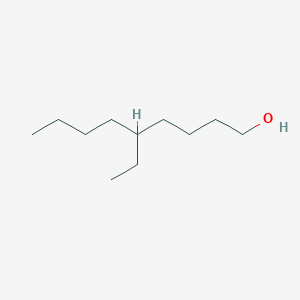
5-Ethyl-1-nonanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-1-nonanol is an organic compound belonging to the family of alcohols. It is characterized by a hydroxyl group (-OH) attached to a nonane chain with an ethyl substituent at the fifth carbon. This compound is known for its use in various chemical reactions and applications in different fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-Ethyl-1-nonanol can be synthesized through several methods. One common approach involves the reduction of 5-ethyl-1-nonanal using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound often involves the hydroformylation of 1-octene to produce 5-ethyl-1-nonanal, followed by its reduction to this compound. This process is catalyzed by transition metal complexes and requires high-pressure conditions .
Análisis De Reacciones Químicas
Types of Reactions
5-Ethyl-1-nonanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 5-ethyl-1-nonanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to its corresponding alkane, 5-ethyl-1-nonane, using strong reducing agents.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: 5-Ethyl-1-nonanoic acid.
Reduction: 5-Ethyl-1-nonane.
Substitution: 5-Ethyl-1-chlorononane.
Aplicaciones Científicas De Investigación
5-Ethyl-1-nonanol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a solvent and reagent in biochemical assays.
Medicine: The compound is explored for its potential use in drug formulation and delivery systems.
Industry: It is utilized in the production of fragrances, flavors, and plasticizers
Mecanismo De Acción
The mechanism of action of 5-Ethyl-1-nonanol involves its interaction with specific molecular targets. In biochemical systems, it can act as a solvent, facilitating the dissolution and transport of hydrophobic molecules. Its hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability .
Comparación Con Compuestos Similares
Similar Compounds
1-Nonanol: A straight-chain alcohol with similar properties but lacks the ethyl substituent.
5-Methyl-1-nonanol: Similar structure with a methyl group instead of an ethyl group.
1-Decanol: A longer chain alcohol with ten carbon atoms.
Uniqueness
5-Ethyl-1-nonanol is unique due to its specific structure, which imparts distinct physical and chemical properties. The presence of the ethyl group at the fifth carbon influences its reactivity and interactions compared to other nonanol isomers .
Propiedades
Fórmula molecular |
C11H24O |
|---|---|
Peso molecular |
172.31 g/mol |
Nombre IUPAC |
5-ethylnonan-1-ol |
InChI |
InChI=1S/C11H24O/c1-3-5-8-11(4-2)9-6-7-10-12/h11-12H,3-10H2,1-2H3 |
Clave InChI |
VBLPSLZNVSZHNJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)CCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


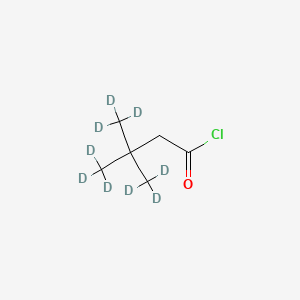

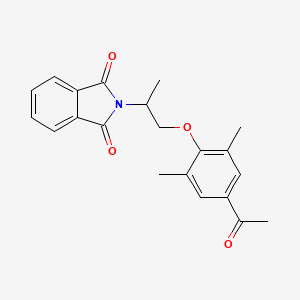
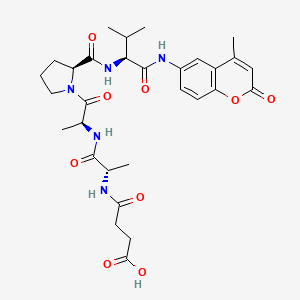
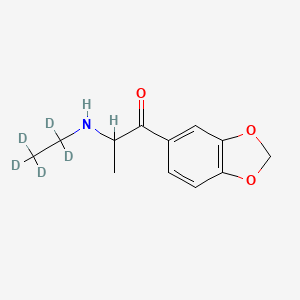
![[(6S,8S,9R,10S,11S,13S,14S,17R)-9-fluoro-6,11-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B15295079.png)
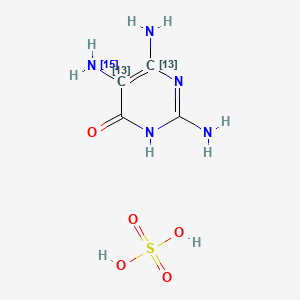
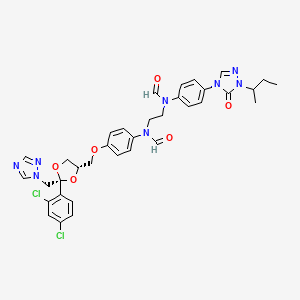
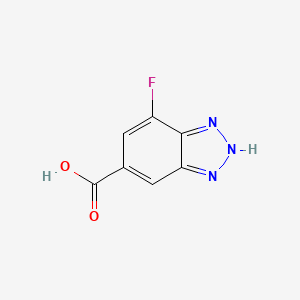
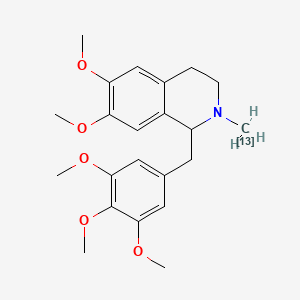
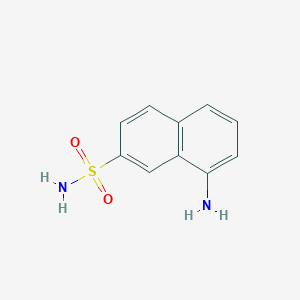
![Ethyl 3-chloro-2-[2-(2,5-dihydroxy-4-methoxyanilino)-2-oxoethyl]-4,6-dihydroxybenzoate](/img/structure/B15295137.png)
